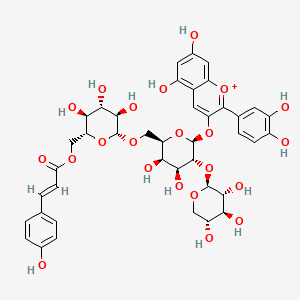![molecular formula C15H26N4O6 B12097800 Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)
Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-ALA-ALA-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester is formed at the C-terminus using methanol and hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for AC-ALA-ALA-ALA-ALA-OME are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
AC-ALA-ALA-ALA-ALA-OME primarily undergoes hydrolysis reactions. Elastase, a serine protease, cleaves the methyl ester bond more rapidly than amide bonds, making it a useful substrate for studying esterolytic activity .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using elastase in aqueous buffer solutions at physiological pH and temperature.
Acetylation: Acetic anhydride in the presence of a base such as pyridine.
Esterification: Methanol and hydrochloric acid for forming the methyl ester.
Major Products
The primary product of enzymatic hydrolysis by elastase is the free acid form of the peptide, Acetyl-Alanine-Alanine-Alanine-Alanine .
Aplicaciones Científicas De Investigación
AC-ALA-ALA-ALA-ALA-OME is widely used in scientific research for:
Enzyme Activity Studies: As a substrate for elastase, it helps in understanding the enzyme’s specificity and kinetics
Peptide Interaction Studies: Used to study peptide aggregation and self-assembly, which are relevant in understanding amyloid diseases.
Drug Development:
Mecanismo De Acción
The primary mechanism of action for AC-ALA-ALA-ALA-ALA-OME involves its interaction with elastase. Elastase recognizes and binds to the peptide, cleaving the ester bond at the C-terminus. This reaction is facilitated by the enzyme’s active site, which accommodates the peptide substrate and catalyzes the hydrolysis reaction .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-Alanine-Alanine-Alanine-Methyl Ester (AC-ALA-ALA-ALA-OME): Similar structure but with one less alanine residue.
Acetyl-Alanine-Alanine-Methyl Ester (AC-ALA-ALA-OME): Even shorter peptide chain.
Acetyl-Alanine-Alanine-Alanine-Alanine-Amide (AC-ALA-ALA-ALA-ALA-NH2): Similar peptide but with an amide group instead of a methyl ester
Uniqueness
AC-ALA-ALA-ALA-ALA-OME is unique due to its specific sequence of four alanine residues and the presence of both an acetyl group and a methyl ester. This structure makes it particularly suitable for studying the esterolytic activity of elastase, providing insights into enzyme-substrate interactions .
Propiedades
IUPAC Name |
methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDVLZJGHFRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12097749.png)



![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B12097783.png)
![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)



![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
